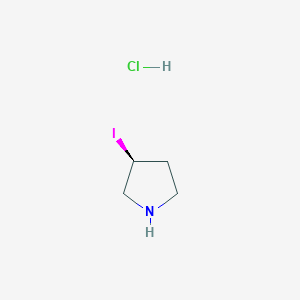

(S)-3-Iodo-pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Iodo-pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of (S)-pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Iodo-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyrrolidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido-pyrrolidine, thiocyanato-pyrrolidine, and methoxy-pyrrolidine.

Oxidation Reactions: Products include pyrrolidone derivatives.

Reduction Reactions: Products include hydrogenated pyrrolidine.

Applications De Recherche Scientifique

(S)-3-Iodo-pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

3-Bromo-pyrrolidine: Similar structure but with a bromine atom instead of iodine.

3-Chloro-pyrrolidine: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

(S)-3-Iodo-pyrrolidine hydrochloride is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug development.

Activité Biologique

(S)-3-Iodo-pyrrolidine hydrochloride is a chiral compound featuring a five-membered nitrogen-containing ring, which has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring. This structural feature enhances its reactivity and interaction with various biological targets, making it a significant candidate for drug development. The hydrochloride form improves solubility and stability, facilitating its use in biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various pyrrolidine derivatives found that compounds with halogen substituents, including iodine, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| (S)-3-Iodo-pyrrolidine HCl | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Sodium pyrrolidide | Various harmful bacteria | Not specified |

Antiparasitic Activity

This compound has also been explored for its antiparasitic potential. It has been identified as a candidate for targeting pteridine reductase 1 (PTR1) in Trypanosoma brucei, a key enzyme involved in the survival of the parasite responsible for Human African Trypanosomiasis. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit PTR1 effectively, leading to reduced viability of the parasite .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through mechanisms such as:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to enzymes and receptors.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens, thereby exerting its antimicrobial and antiparasitic effects.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts. The study concluded that the presence of iodine significantly contributes to the enhanced bioactivity of these compounds .

Evaluation Against Trypanosomiasis

In another research effort focused on antiparasitic drugs, this compound was tested against Trypanosoma brucei. The findings suggested that this compound could serve as a lead structure for developing new treatments for trypanosomiasis due to its effective inhibition of PTR1 .

Propriétés

IUPAC Name |

(3S)-3-iodopyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZJBZGOHJRBB-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.